4-Cyclopropoxy-3-fluoropyridin-2-amine
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Overview
Description
4-Cyclopropoxy-3-fluoropyridin-2-amine is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a pyridine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-fluoropyridin-2-amine involves several steps, typically starting with the preparation of the fluoropyridine core. One common method includes the use of Selectfluor® as a fluorinating agent . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from 20°C to 500°C depending on the specific reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-3-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include Bu4N+F− in DMF, leading to products like 2-fluoro-3-bromopyridine.
Oxidation and Reduction: These reactions are less common but can be achieved under specific conditions using appropriate oxidizing or reducing agents.
Cyclization: This reaction can form fused ring structures, which are useful in the synthesis of more complex molecules.
Scientific Research Applications
4-Cyclopropoxy-3-fluoropyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropoxy-3-fluoropyridin-2-amine include other fluoropyridines such as:
These compounds share the fluoropyridine core but differ in the substituents attached to the ring, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C8H9FN2O |
---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-fluoropyridin-2-amine |
InChI |
InChI=1S/C8H9FN2O/c9-7-6(12-5-1-2-5)3-4-11-8(7)10/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
JGBFCZXCPHRHOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)N)F |
Origin of Product |
United States |
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